2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound characterized by its unique heterocyclic structure. It features both bromine and iodine substituents attached to a pyrrolo[2,3-b]pyrazine core, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound has the molecular formula and a molecular weight of approximately 323.92 g/mol.
The compound is synthesized through multi-step organic reactions involving halogenation and functional group modifications. It is commercially available from chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules.
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine belongs to the class of heterocyclic compounds, specifically pyrrolopyrazines, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:
Common reagents include N-iodosuccinimide for iodination and bromine for bromination, typically carried out in polar aprotic solvents like N,N-dimethylformamide. Reaction conditions must be carefully controlled to ensure high yields and purity.
The molecular structure of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine consists of a fused pyrrole and pyrazine ring system with bromine at the 2-position and iodine at the 7-position. This arrangement contributes to its unique chemical properties.
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with biological targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity, potentially modulating the activity of various proteins involved in cellular signaling pathways.
Research indicates that this compound may serve as a kinase inhibitor, making it relevant in cancer therapy development. Its structural features facilitate interactions that can lead to inhibition of specific kinases crucial for tumor growth.
Regioselective halogenation of the pyrrolopyrazine scaffold is essential for introducing bromine and iodine atoms at the C2 and C7 positions, respectively. This specificity arises from the electron density distribution within the heterocyclic system: the pyrrole ring (C5-C7-N8) exhibits higher electron density than the pyrazine ring, making C7 more susceptible to electrophilic substitution. C2 halogenation typically requires nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies due to decreased reactivity at this position. In the case of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, the synthetic sequence commonly begins with 2-bromo-5H-pyrrolo[2,3-b]pyrazine, where bromine already occupies the less accessible C2 position, enabling selective electrophilic iodination at C7. This stepwise approach leverages intrinsic electronic biases to achieve high regiocontrol, avoiding complex protecting group strategies that plague alternative routes [1] .
Table 1: Regioselectivity Drivers in Pyrrolopyrazine Halogenation
Position | Electronic Character | Preferred Reaction Type | Directing Effects |
---|---|---|---|
C2 | Electron-deficient | Nucleophilic substitution | Adjacent nitrogen atoms facilitate SNAr |
C7 | Electron-rich | Electrophilic substitution | Pyrrole-like reactivity |
C5/C6 | Moderate | Requires activation | Limited by reduced nucleophilicity |
The iodination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine using N-iodosuccinimide (NIS) proceeds via an electrophilic aromatic substitution (SEAr) mechanism. NIS acts as an electrophilic iodine source, generating I⁺ equivalents in polar aprotic solvents like DMF. The reaction occurs at room temperature (20°C) within 1 hour, as confirmed by TLC monitoring (Petroleum ether:EtOAc, 2:1 ratio). Mechanistic studies reveal that NIS first undergoes dissociation to form succinimide anion and iodonium ion (I⁺), with the latter attacking the electron-rich C7 position of the pyrrole ring. The reaction exhibits second-order kinetics, with rate dependence on both substrate and NIS concentration. A 1:1 molar ratio of substrate to NIS is optimal, though a slight excess of NIS (11.8 g for 40.4 mmol substrate) ensures complete conversion. The brown solid product (26.1 g from 8 g starting material) often contains residual DMF, indicating challenges in complete solvent removal due to high boiling points [1].
Solvent selection critically influences reaction kinetics and purity in the synthesis of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. DMF is preferred for electrophilic iodination due to its ability to solubilize both organic substrates and NIS while stabilizing the transition state. Alternative solvents like acetonitrile or dichloromethane reduce yields by 15–30% due to poor NIS dissociation. Catalyst screening reveals that Lewis acids (e.g., FeCl₃) offer no significant rate enhancement but increase side-product formation through ring decomposition. A multi-step synthesis starting from pyrazin-2-amine involves cyclization in ethanol at 50°C for 5 hours, followed by dehydration with concentrated sulfuric acid at 90°C for 4 hours. The initial cyclization requires inert atmosphere (N₂ or Ar) to prevent oxidation of the sensitive pyrrolopyrazine intermediate, while the dehydration step demands careful temperature control to avoid sulfonation byproducts .
Table 2: Solvent Performance in Iodination Step
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity Issues |
---|---|---|---|---|
DMF | 20 | 1 | 95–100 | DMF contamination |
Acetonitrile | 20 | 3 | 70 | NIS decomposition |
Dichloromethane | 30 | 2 | 65 | Low solubility |
THF | 40 | 4 | 60 | Polymerization |
Purification of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine presents challenges due to DMF retention, polar byproducts, and the compound’s thermal sensitivity. Standard isolation involves dilution with water (500 mL per 160 mL DMF) and triple extraction with ethyl acetate (3 × 300 mL). The combined organic layers undergo brine washing to remove residual DMF, followed by drying over Na₂SO₄. Rotary evaporation often yields a brown solid containing 5–10% DMF, necessitating further purification. Column chromatography (silica gel, petroleum ether/EtOAc gradient) effectively separates the product from succinimide and solvent residues but may cause decomposition due to prolonged exposure. Recrystallization from ethanol/water mixtures improves purity to >95% but sacrifices yield (15–20% loss). The compound’s predicted pKa of 9.08 ± 0.50 influences extraction efficiency, with acidic washes (pH 5–6) minimizing co-extraction of basic impurities. Storage under inert gas (N₂ or Ar) at 2–8°C prevents oxidative degradation and iodine loss [1] .
Table 3: Key Physicochemical Properties and Handling
Property | Value | Handling Implications |
---|---|---|
Molecular weight | 323.92 g/mol | High MW necessitates careful solvent selection |
Density | 2.78 g/cm³ | Settles rapidly in biphasic mixtures |
Flash point | 142°C | Low fire risk during processing |
Storage stability | Sensitive to light/moisture | Requires amber glass under inert gas |
pKa (predicted) | 9.08 ± 0.50 | Forms salts under acidic conditions |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7